1-Ethyl-3-(methylamino)quinoxalin-2(1H)-one hydrochloride
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Overview
Description
1-Ethyl-3-(methylamino)quinoxalin-2(1H)-one hydrochloride is a chemical compound belonging to the quinoxalinone family. Quinoxalinones are known for their diverse biological activities and chemical properties, making them valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(methylamino)quinoxalin-2(1H)-one hydrochloride typically involves the functionalization of quinoxalin-2(1H)-one. One common method is the direct C3-functionalization via C–H bond activation. This process can include arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .
Industrial Production Methods: In industrial settings, the production of this compound may involve transition metal-free methodologies, which are environmentally benign and sustainable. These methods include the construction of C–C, C–N, C–P, C–S, and C–O bonds via C–H functionalization .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(methylamino)quinoxalin-2(1H)-one hydrochloride undergoes various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include N-hydroxyphthalimide esters, which are suitable for electrochemical decarboxylative C3 alkylation under metal- and additive-free conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrochemical decarboxylative C3 alkylation can yield a wide range of alkylated quinoxalin-2(1H)-ones .
Scientific Research Applications
1-Ethyl-3-(methylamino)quinoxalin-2(1H)-one hydrochloride has robust applications in various fields:
- Chemistry : Used in the synthesis of complex organic molecules.
- Biology : Investigated for its potential biological activities.
- Medicine : Explored for its pharmacological properties.
- Industry : Utilized in the development of new materials and chemicals .
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(methylamino)quinoxalin-2(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the functionalization of quinoxalin-2(1H)-one, which can influence various biological processes .
Comparison with Similar Compounds
Similar Compounds:
- Quinoxalin-2(1H)-one
- 3-Alkylated quinoxalin-2(1H)-ones
- Coumarins
Uniqueness: 1-Ethyl-3-(methylamino)quinoxalin-2(1H)-one hydrochloride stands out due to its specific functionalization and the environmentally benign synthetic routes used in its production. This makes it a valuable compound in sustainable chemistry .
Properties
Molecular Formula |
C11H14ClN3O |
---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
1-ethyl-3-(methylamino)quinoxalin-2-one;hydrochloride |
InChI |
InChI=1S/C11H13N3O.ClH/c1-3-14-9-7-5-4-6-8(9)13-10(12-2)11(14)15;/h4-7H,3H2,1-2H3,(H,12,13);1H |
InChI Key |
PWVJACGVUITJER-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C(C1=O)NC.Cl |
Origin of Product |
United States |
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